

Application Notes and Protocols for a Coupled Spectrophotometric Assay of TES-1025

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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293

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Introduction

TES-1025 is a potent and selective inhibitor of human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD⁺ synthesis pathway.[1][2][3] ACMSD represents a critical branch point in tryptophan metabolism, catalyzing the decarboxylation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS). [4][5] Inhibition of ACMSD by **TES-1025** diverts the metabolic flux towards the synthesis of quinolinic acid, a precursor for NAD⁺, thereby increasing intracellular NAD⁺ levels.[4][6] This makes ACMSD a promising therapeutic target for a range of diseases associated with depleted NAD⁺ levels, including metabolic and inflammatory disorders.[4][7]

These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine the inhibitory activity of **TES-1025** on ACMSD. The assay relies on the enzymatic generation of the unstable ACMS substrate followed by monitoring its consumption by ACMSD, which can be measured as a decrease in absorbance.

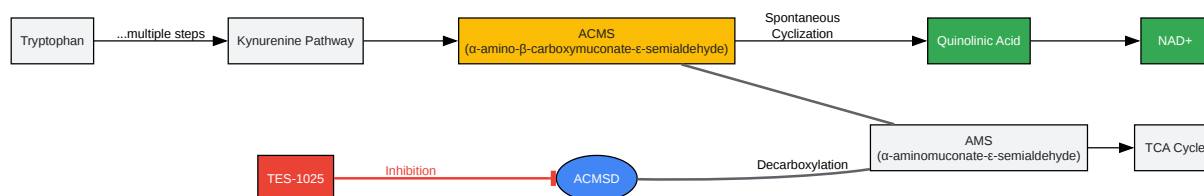
Quantitative Data Summary

The following table summarizes the key inhibitory constants for **TES-1025** against human ACMSD.

Parameter	Value	Reference
IC50	13 ± 3 nM	[1]
Ki	0.85 ± 0.22 nM	[7]

Signaling Pathway

The diagram below illustrates the role of ACMSD in the de novo NAD⁺ synthesis pathway and the mechanism of action of **TES-1025**.



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Caption: Role of ACMSD and **TES-1025** in NAD⁺ biosynthesis.

Experimental Protocols

Coupled Spectrophotometric Assay for ACMSD Activity

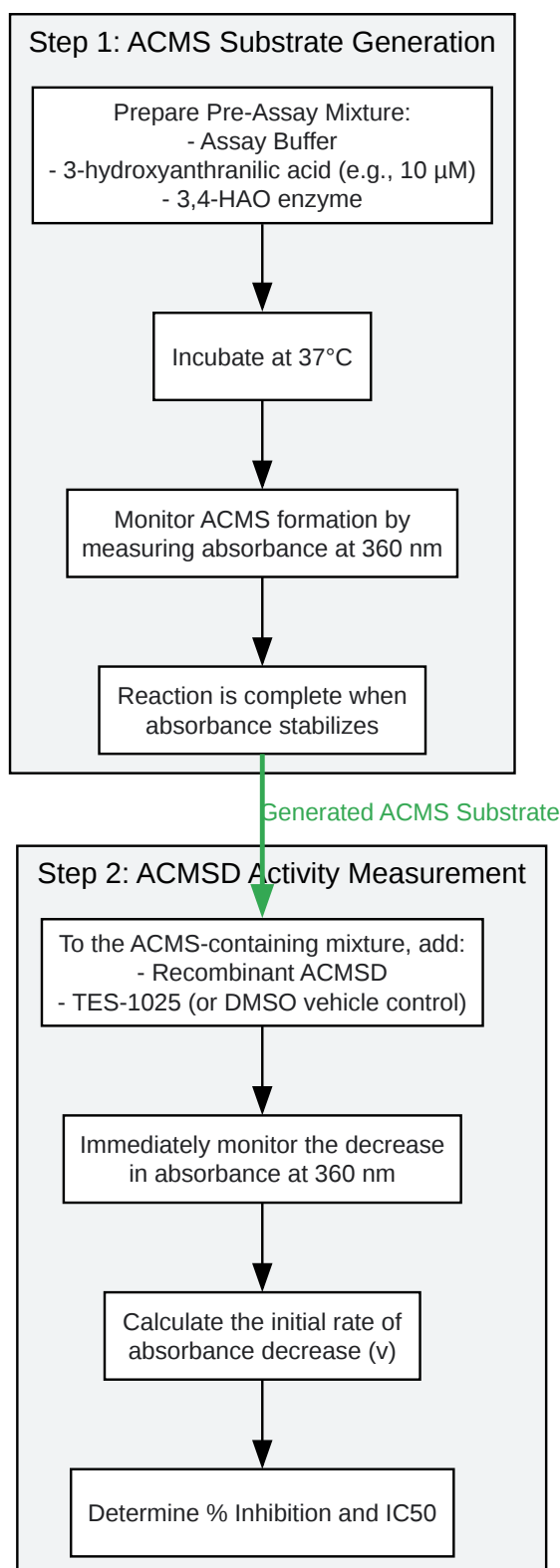
This protocol is adapted from methodologies described for determining the activity of ACMSD and the inhibitory effects of compounds like **TES-1025**. [1][2][8] The assay is performed in two stages: first, the enzymatic generation of the ACMS substrate, and second, the measurement of ACMSD activity through the consumption of this substrate.

Materials and Reagents:

- Recombinant human ACMSD

- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3,4-HAO) from *Ralstonia metallidurans*
- 3-hydroxyanthranilic acid
- **TES-1025**
- Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 6.5, containing 100 mM NaCl
- DMSO (for dissolving **TES-1025**)
- UV/Vis Spectrophotometer capable of reading at 360 nm
- 96-well UV-transparent microplates or cuvettes

Experimental Workflow Diagram:



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Caption: Workflow for the coupled spectrophotometric assay.

Protocol:

Part 1: In Situ Generation of ACMS Substrate

- Prepare a pre-assay mixture in a microplate well or cuvette containing the assay buffer.
- Add 3-hydroxyanthranilic acid to a final concentration of 10 μM .[\[1\]](#)[\[2\]](#)
- Add a suitable amount of recombinant 3,4-HAO to initiate the reaction.
- Incubate the mixture at 37°C.
- Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reading stabilizes, indicating the reaction is complete.[\[1\]](#)[\[2\]](#)

Part 2: Measurement of ACMSD Inhibition by **TES-1025**

- Prepare serial dilutions of **TES-1025** from a stock solution in DMSO. Ensure the final DMSO concentration in all reaction mixtures is constant and low (e.g., 1.0%) to avoid solvent effects.[\[1\]](#)
- To the wells containing the freshly prepared ACMS substrate, add the appropriate dilution of **TES-1025** or DMSO for the control wells.
- Initiate the ACMSD reaction by adding a predetermined amount of recombinant human ACMSD (e.g., 30 nM).[\[8\]](#)
- Immediately begin monitoring the decrease in absorbance at 360 nm over time. The rate of decrease is proportional to the ACMSD activity.
- Record the absorbance values at regular intervals to determine the initial linear rate of the reaction.

Data Analysis:

- Calculate the initial velocity (rate of absorbance decrease) for each concentration of **TES-1025** and the vehicle control.

- Determine the percent inhibition for each **TES-1025** concentration using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Rate with Inhibitor} / \text{Rate of Control})] * 100$$

- Plot the percent inhibition against the logarithm of the **TES-1025** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **TES-1025** that causes 50% inhibition of ACMSD activity.
- For determining the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate and the inhibitor and use methods such as the Dixon plot for analysis.[5] This is particularly important as **TES-1025** is a tight-binding inhibitor.[5][6]

Conclusion

This coupled spectrophotometric assay provides a reliable and continuous method for characterizing the inhibitory activity of **TES-1025** on ACMSD. The protocol is suitable for high-throughput screening of potential ACMSD inhibitors and for detailed kinetic studies. Accurate determination of the inhibitory potency of compounds like **TES-1025** is crucial for their development as therapeutic agents targeting NAD+ metabolism.

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